1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone is a complex organic compound with the molecular formula C14H10N2O3. It is characterized by the presence of a nitro group attached to an indeno-pyridine structure, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of indeno[2,1-b]pyridine followed by acetylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with various molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone can be compared with other nitro-substituted indeno-pyridine derivatives. Similar compounds include:
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)methanol: Differing by the presence of a hydroxyl group instead of an ethanone group.
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)propane: Differing by the presence of a propane group instead of an ethanone group. The uniqueness of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88091-85-4 |
---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(7-nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H10N2O3/c1-8(17)13-12-7-9(16(18)19)4-5-10(12)11-3-2-6-15-14(11)13/h2-7,15H,1H3 |
InChI Key |
UJQKAUHNIBJUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.